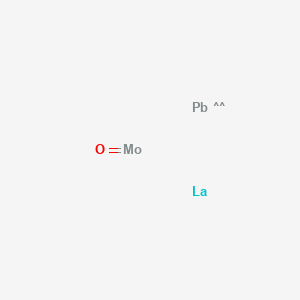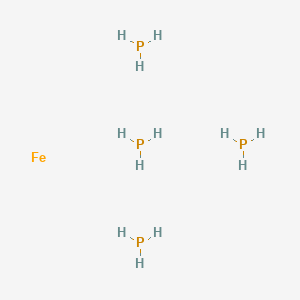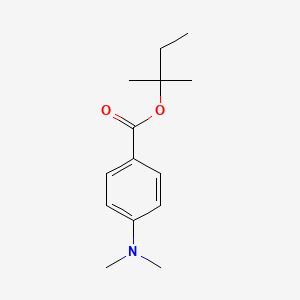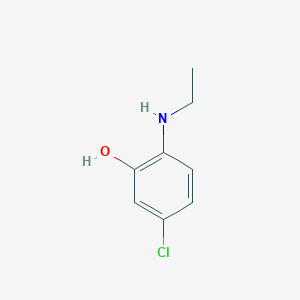
Calcium;propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium propan-2-one, also known as calcium acetylacetonate, is a coordination compound where calcium is bonded to propan-2-one ligands. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium propan-2-one can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve calcium hydroxide in water.
- Add acetylacetone to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain pure calcium propan-2-one.
Industrial Production Methods
Industrial production of calcium propan-2-one often involves the same basic principles as laboratory synthesis but on a larger scale. The process may include additional steps such as purification and drying to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Calcium propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium carbonate and other by-products.
Reduction: Reduction reactions can convert calcium propan-2-one into calcium hydroxide and acetone.
Substitution: The propan-2-one ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphines.
Major Products
Oxidation: Calcium carbonate and acetone.
Reduction: Calcium hydroxide and acetone.
Substitution: Various calcium-ligand complexes depending on the substituent used.
Scientific Research Applications
Calcium propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of calcium-dependent biological processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of calcium propan-2-one involves its ability to coordinate with other molecules through its propan-2-one ligands. This coordination can influence various chemical and biological processes, such as catalysis and enzyme activity. The molecular targets and pathways involved include calcium-binding proteins and enzymes that require calcium as a cofactor.
Comparison with Similar Compounds
Similar Compounds
Calcium acetylacetonate: Similar in structure but with different ligands.
Calcium carbonate: Shares the calcium component but has different chemical properties.
Calcium hydroxide: Another calcium compound with distinct reactivity.
Uniqueness
Calcium propan-2-one is unique due to its specific coordination chemistry, which allows it to participate in a variety of chemical reactions and applications that other calcium compounds may not be suitable for.
Properties
CAS No. |
309253-06-3 |
|---|---|
Molecular Formula |
C3H6CaO+2 |
Molecular Weight |
98.16 g/mol |
IUPAC Name |
calcium;propan-2-one |
InChI |
InChI=1S/C3H6O.Ca/c1-3(2)4;/h1-2H3;/q;+2 |
InChI Key |
KZAGQXAIXITBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
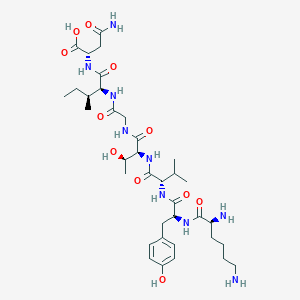
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
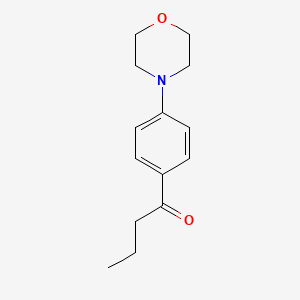
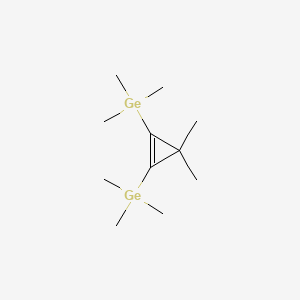

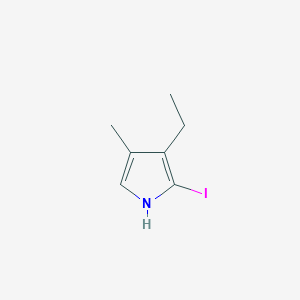
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
